molecular formula C17H25N3OS B260774 N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE

Cat. No.: B260774
M. Wt: 319.5 g/mol
InChI Key: JZNVZOSQHNRGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an adamantyl group, which is a bulky and rigid structure, contributing to its unique chemical properties.

Properties

Molecular Formula

C17H25N3OS

Molecular Weight

319.5 g/mol

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H25N3OS/c1-16(2,3)13(21)18-15-20-19-14(22-15)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-12H,4-9H2,1-3H3,(H,18,20,21)

InChI Key

JZNVZOSQHNRGIC-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiadiazolidines, and substituted adamantyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The adamantyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE is unique due to the presence of the adamantyl group, which imparts rigidity and enhances its stability. This makes it a promising candidate for various applications in medicinal chemistry and materials science .

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